2-Fluoro-4-methyl-5-nitrophenol
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Overview
Description
2-Fluoro-4-methyl-5-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-nitrophenol can be achieved through several methods. One common approach involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method includes the nitration of 4-fluoro-3-methylphenol using nitric acid in the presence of a catalyst .
Industrial Production Methods: For industrial production, the method involving the reaction of 3,4-difluoronitrobenzene with an inorganic alkali is preferred due to its simplicity, environmental friendliness, and high yield. This process avoids the use of hazardous nitrite and ester compounds, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methyl-5-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted phenols.
Reduction: Formation of 2-fluoro-4-methyl-5-aminophenol.
Oxidation: Formation of 2-fluoro-4-carboxy-5-nitrophenol.
Scientific Research Applications
2-Fluoro-4-methyl-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
2-Fluoro-4-nitrophenol: Lacks the methyl group, making it less lipophilic.
4-Fluoro-5-methyl-2-nitrophenol: Similar structure but different substitution pattern on the benzene ring.
2,4-Dinitrophenol: Contains two nitro groups, significantly altering its chemical properties and biological activity.
Uniqueness: 2-Fluoro-4-methyl-5-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCDLDNAWPSNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110298-75-4 |
Source
|
Record name | 2-Fluoro-4-methyl-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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